molecular formula C19H18N2O2 B6953499 (3-Hydroxypyridin-2-yl)-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone

(3-Hydroxypyridin-2-yl)-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone

Cat. No.: B6953499
M. Wt: 306.4 g/mol
InChI Key: FSMWVNSZPPFZCH-UHFFFAOYSA-N
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Description

(3-Hydroxypyridin-2-yl)-(3-phenyl-8-azabicyclo[321]oct-2-en-8-yl)methanone is a complex organic compound that features a unique structure combining a hydroxypyridine moiety with a phenyl-substituted azabicyclooctene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxypyridin-2-yl)-(3-phenyl-8-azabicyclo[32One efficient method involves the copper-catalyzed oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones using water as the oxygen source . This reaction proceeds under mild conditions and provides moderate to good yields.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as chromatography could be employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxypyridin-2-yl)-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxypyridine moiety can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The carbonyl group in the methanone can be reduced to form alcohols.

    Substitution: The phenyl and azabicyclooctene groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Copper catalysts and water as the oxygen source.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Pyridin-2-yl-methanone derivatives.

    Reduction: Alcohol derivatives of the methanone.

    Substitution: Various substituted phenyl or azabicyclooctene derivatives.

Scientific Research Applications

(3-Hydroxypyridin-2-yl)-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Hydroxypyridin-2-yl)-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone involves its interaction with specific molecular targets. The hydroxypyridine moiety can chelate metal ions, affecting various biological pathways. The phenyl and azabicyclooctene groups may interact with receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridin-2-yl-methanone derivatives: These compounds share the pyridin-2-yl-methanone core and exhibit similar chemical reactivity.

    Azabicyclooctene derivatives: Compounds with the azabicyclooctene structure have comparable biological activities.

Uniqueness

(3-Hydroxypyridin-2-yl)-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone is unique due to its combination of the hydroxypyridine, phenyl, and azabicyclooctene moieties, which confer distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

(3-hydroxypyridin-2-yl)-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c22-17-7-4-10-20-18(17)19(23)21-15-8-9-16(21)12-14(11-15)13-5-2-1-3-6-13/h1-7,10-11,15-16,22H,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMWVNSZPPFZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=C(CC1N2C(=O)C3=C(C=CC=N3)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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